Citronellyl tiglate

Description

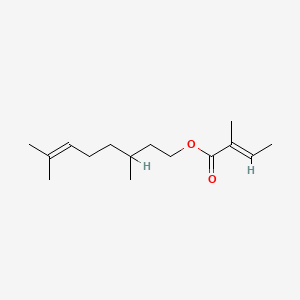

Structure

3D Structure

Properties

CAS No. |

24717-85-9 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |

InChI Key |

UCFQYMKLDPWFHZ-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

Canonical SMILES |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

Other CAS No. |

255714-11-5 |

Origin of Product |

United States |

Foundational & Exploratory

Citronellyl Tiglate: A Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate (CAS No. 24717-85-9) is an ester recognized for its characteristic floral, rosy, and fruity aroma. It is a constituent of some essential oils, such as geranium oil, and is also synthesized for use as a fragrance ingredient in a variety of consumer products, including cosmetics and perfumes. An in-depth understanding of its physicochemical properties is fundamental for its application, quality control, and for any further research into its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for its analytical characterization.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound are summarized in the table below. These values represent a compilation from various sources and may include both experimentally determined and estimated data.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂[1][2][3][4] |

| Molecular Weight | 238.37 g/mol [1][2][3][5][6] |

| Appearance | Colorless to pale yellow liquid[6][7][8] |

| Odor | Floral, rosy, fruity, with herbaceous and green nuances[2][3][8] |

| Boiling Point | 144-145 °C @ 9 mmHg[1][5][6][8][9] 95.00 °C @ 0.10 mm Hg[1] 288.4 °C (estimated)[10] |

| Density | 0.903 - 0.909 g/mL @ 25 °C[1][5][9] 0.909 g/cm³ @ 15 °C[3][11] |

| Refractive Index | 1.460 - 1.470 @ 20 °C[2] 1.465 @ 20 °C[3][6][8][9] |

| Solubility | Insoluble in water[6] Soluble in alcohol and oils[1][2][6][7] Water: 0.2633 mg/L @ 25 °C (est)[1] |

| Vapor Pressure | 0.0036 mmHg @ 20 °C[1] 0.000495 mmHg @ 25°C[3][12] |

| Flash Point | > 100 °C (> 212 °F) TCC[1] > 230 °F[3][5][6][8] |

| Log P (Octanol/Water) | 5.0 (XLogP3-AA, estimated)[1][2] 5.88 (Log P (kow))[10] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized analytical methods to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate volatile and semi-volatile compounds, identify them based on their mass spectra, and determine their purity.

-

Principle: The sample is volatilized and injected into a gas chromatograph, where it is separated into its individual components based on their affinity for a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for identification.

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., CP-Sil-5CB) is often suitable for fragrance ester analysis.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

-

Chromatographic Separation: The components are separated in the GC column using a temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

-

Mass Spectrometry: As components elute from the column, they are ionized (commonly by electron ionization). The resulting mass spectra are recorded.

-

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Purity is determined by calculating the peak area of this compound as a percentage of the total peak areas in the chromatogram.

-

Determination of Boiling Point

The boiling point is a key indicator of a substance's volatility. For compounds like this compound, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common. The OECD Test Guideline 103 outlines several suitable methods.[13]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The distillation method, as described in standards like ASTM D1078, is a common approach.[4][6][9][14]

-

Instrumentation: Distillation flask, condenser, receiving graduate, calibrated thermometer or temperature probe, and a heating mantle. For reduced pressure measurements, a vacuum pump and manometer are required.

-

Procedure (Distillation Method):

-

A measured volume (e.g., 100 mL) of the sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

-

The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the distillation proceeds. The boiling range is the temperature range from the initial boiling point to the point where the last of the liquid evaporates.

-

If performed under reduced pressure, the observed boiling points are converted to the normal boiling point at standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

-

Determination of Density

Density is the mass per unit volume and is a fundamental physical property used for quality control. ASTM D4052 is a standard method for determining the density of liquids using a digital density meter.[7][10][11][15][16]

-

Principle: An oscillating U-tube is filled with the liquid sample. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the liquid.

-

Instrumentation: Digital density meter with a thermostatically controlled measuring cell (oscillating U-tube).

-

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.[15]

-

Measurement: The instrument maintains the sample at a specified temperature (e.g., 25 °C) and measures the oscillation period.

-

Calculation: The instrument's software automatically calculates the density of the sample based on the calibration data and the measured oscillation period.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is dependent on the temperature and the wavelength of light. It is a valuable property for identification and purity assessment. ASTM D1218 is a standard test method for this determination.[1][2][5][8][12]

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the angle at which light is bent as it passes from a prism of known refractive index into the sample.

-

Instrumentation: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source of a specific wavelength (typically the sodium D-line at 589.3 nm) and a means of temperature control.

-

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Temperature Control: The prisms are brought to the desired temperature (e.g., 20 °C).

-

Measurement: The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature corrections may be applied if the measurement is not performed at the standard reference temperature.

-

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a sample of this compound.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. store.astm.org [store.astm.org]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. contitesting.com [contitesting.com]

Citronellyl Tiglate (CAS 24717-85-9): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate (CAS 24717-85-9) is an organic ester formed from the monoterpenoid alcohol citronellol and the short-chain unsaturated carboxylic acid, tiglic acid. While extensively utilized in the fragrance and flavor industries for its characteristic floral, rosy, and fruity aroma, emerging preclinical evidence suggests that this compound and related citronellyl esters possess significant potential in the biomedical field, particularly in the areas of oncology and inflammation. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, synthesis, safety profile, and known biological activities. Drawing upon research into its constituent moieties and structurally related compounds, this document further elucidates its potential mechanisms of action, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its identity and fundamental physicochemical properties are summarized in the tables below, compiled from various chemical data repositories.[1][2][3][4][5][6]

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 24717-85-9 |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | 3,7-dimethyloct-6-enyl (2E)-2-methylbut-2-enoate |

| Synonyms | Citronellyl trans-2-methyl-2-butenoate, (E)-Citronellyl tiglate |

| FEMA Number | 4295 |

| EINECS Number | 246-426-2 |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, clear liquid | [2][4] |

| Odor | Floral, rosy, fruity, mushroom-like | [2][3] |

| Boiling Point | 144-145 °C @ 9 mmHg | [2][3] |

| Density | 0.903 g/mL @ 25 °C | [2] |

| Refractive Index (n20/D) | 1.465 | [2][3] |

| Flash Point | >100 °C (>212 °F) | [1] |

| Water Solubility | 0.385 mg/L @ 20 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 5.99 @ 25 °C | [2] |

| Vapor Pressure | 0.0036 mmHg @ 20 °C | [1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the direct esterification of citronellol with tiglic acid.[8] This reaction is typically catalyzed by a strong acid and may be performed under azeotropic conditions to drive the reaction to completion by removing water.[2]

An alternative and more environmentally sustainable approach involves enzymatic synthesis utilizing lipases as biocatalysts. This method offers high specificity and avoids the use of harsh acidic catalysts.

Biological Activity and Potential Therapeutic Applications

While direct and extensive research on the biological activities of this compound is still emerging, preclinical data for this compound and its close analogs, the citronellyl esters, suggest promising anti-inflammatory and anticancer properties.[1] A chemical supplier, BOC Sciences, has noted that preclinical investigations have demonstrated its efficacy in suppressing the proliferation of select cancerous cells and mitigating inflammatory responses.[1]

Anticancer Activity

Research has highlighted that citronellol, the alcohol moiety of this compound, and various citronellyl esters exhibit cytotoxic effects against a range of cancer cell lines.

Table 3: In Vitro Cytotoxicity of Citronellyl Esters

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Assay | Reference |

| Citronellyl Isobutyrate | MCF7 | Breast Cancer | 2.82 | Alamar Blue | [3][9] |

| Citronellyl 2,2-dimethyl butyrate | MCF7 | Breast Cancer | 4.75 | Alamar Blue | [3][9] |

| Citronellyl Caproate | MCF7 | Breast Cancer | 36.1 | Alamar Blue | [3][9] |

| Citronellyl Caproate | P388 | Murine Leukemia | 10.63 | MTT | [7][10] |

The anticancer potential of citronellyl esters is thought to be enhanced by their increased lipophilicity compared to citronellol, which may facilitate greater cellular uptake.[7]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on citronellol and the related monoterpenoid, citronellal. These compounds have been shown to possess anti-inflammatory and redox-protective activities.[8][11] Specifically, citronellol has been demonstrated to downregulate the expression of NF-κB and other inflammatory markers in a rat model of mammary carcinogenesis.[12]

Proposed Mechanisms of Action

Based on the known biological activities of its constituent parts and structurally similar molecules, a hypothetical mechanism of action for this compound can be proposed for its potential anticancer and anti-inflammatory effects.

Proposed Anticancer Signaling Pathways

The anticancer effects of this compound are likely multifactorial, stemming from the bioactivity of the citronellol moiety. Citronellol has been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation.

-

Induction of Apoptosis: Citronellol is known to trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the activation of executioner caspases, including caspase-3 and -7, culminating in programmed cell death.

-

Modulation of NF-κB and JAK2/STAT3 Signaling: Citronellol has been observed to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[12] It may also interfere with the JAK2/STAT3 pathway, another key signaling cascade implicated in tumor progression.

The tiglate moiety may also contribute to the anticancer activity. For instance, tigilanol tiglate, another natural product bearing a tiglate ester, is a potent activator of Protein Kinase C (PKC), leading to hemorrhagic necrosis in tumors and inducing an immunogenic cell death response. While structurally distinct from this compound, this highlights the potential for the tiglate group to be involved in specific protein interactions.

References

- 1. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H26O2 | CID 6386037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of citronellol on NF-kB inflammatory signaling molecules in chemical carcinogen-induced mammary cancer in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of Citronellyl Tiglate in Pelargonium graveolens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonium graveolens L'Hér. (rose-scented geranium) is a plant of significant commercial and medicinal interest, primarily due to its essential oil, which is widely used in the fragrance, food, and pharmaceutical industries. The complex chemical profile of this essential oil, dominated by monoterpenes, alcohols, and their esters, is responsible for its characteristic aroma and diverse biological activities. While citronellol and geraniol are the most recognized constituents, a myriad of minor components contributes to the oil's unique properties. Among these is Citronellyl tiglate, an ester formed from citronellol and tiglic acid. This technical guide provides an in-depth overview of the natural occurrence of this compound in Pelargonium graveolens, presenting quantitative data, detailed analytical methodologies, and a summary of its known biological context.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a naturally occurring minor constituent in the essential oil of Pelargonium graveolens. Its concentration can vary depending on the geographical origin of the plant, cultivation conditions, and the extraction method employed. The following table summarizes the quantitative data reported in the scientific literature.

Table 1: Quantitative Analysis of this compound in Pelargonium graveolens Essential Oil

| Plant Material Source | Extraction Method | Analytical Method | Concentration of this compound (%) | Reference |

| Palestine | Hydrodistillation | GC-MS | 1.66 | [1] |

| Algeria | Hydrodistillation | GC-MS | 0.04 | [2] |

| Not Specified | Hydrodistillation (HD) | GC-MS | 1.02 - 1.22 | [3] |

| Not Specified | Microwave Assisted Hydrodistillation (MAHD) | GC-MS | Not explicitly quantified, but present | [3] |

Experimental Protocols

The identification and quantification of this compound in Pelargonium graveolens essential oil are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a representative experimental workflow.

Essential Oil Extraction

A common method for extracting essential oil from the aerial parts (leaves and stems) of P. graveolens is hydrodistillation.

-

Apparatus : Clevenger-type apparatus.

-

Procedure :

-

Fresh or dried aerial parts of Pelargonium graveolens are placed in a flask with a sufficient amount of water.

-

The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

-

Due to their different densities, the essential oil and water form separate layers, allowing for the isolation of the oil.

-

The collected oil is then dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a complex mixture like essential oil.

-

Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer detector (e.g., SHIMADZU GCMS-QP2020).

-

Column : A non-polar capillary column, such as a Restec 5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injection : A small volume of the essential oil (e.g., 0.5-1.0 µL), often diluted in a solvent like hexane, is injected in split mode (e.g., split ratio 1:80).

-

Temperature Program : The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A representative temperature program is as follows:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 310°C at a rate of 3°C/min.

-

Final hold: Hold at 310°C for 2 minutes.

-

-

Mass Spectrometer Conditions :

-

Ionization Voltage: 70 eV.

-

Ion Source Temperature: 200°C.

-

Mass Scan Range: 45-600 amu.

-

-

Component Identification : The identification of this compound and other components is achieved by comparing their retention times and mass fragmentation patterns with those of authentic standards or with data from established mass spectral libraries (e.g., NIST, WILEY).

Visualizations: Workflow and Biosynthesis

Experimental Workflow for Identification

The following diagram illustrates the general workflow for the extraction and identification of this compound from Pelargonium graveolens.

References

"Citronellyl tiglate" synthesis from citronellol and tiglic acid

Synthesis of Citronellyl Tiglate: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of this compound, an important ester with applications in the fragrance and flavor industries. The document details the chemical properties of the reactants and the product, and presents two primary synthesis methodologies: the mild and efficient Steglich esterification, and the classic Fischer-Speier esterification with azeotropic water removal. Detailed experimental protocols, quantitative data, and safety information are provided for each method. Additionally, reaction pathways and experimental workflows are visualized to aid researchers, scientists, and drug development professionals in the practical application of these synthetic routes.

Introduction

This compound, the ester formed from the condensation of citronellol and tiglic acid, is a valuable compound known for its rosy, fruity, and herbaceous aroma.[1] It finds use in the formulation of various fragrances and as a flavoring agent. This guide focuses on the chemical synthesis of this compound, providing detailed protocols for two effective methods.

1.1. Reactant and Product Profile

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility | CAS Number |

| Citronellol | C10H20O | 156.27 | 225 | ~0.855 | Insoluble in water; soluble in alcohol | 106-22-9 |

| Tiglic Acid | C5H8O2 | 100.12 | 198.5 | ~1.019 | Slightly soluble in water; soluble in ethanol, ether | 80-59-1 |

| This compound | C15H26O2 | 238.37 | 144-145 @ 9 mmHg[1] | ~0.903 @ 25°C[1] | Insoluble in water; soluble in alcohol[2] | 24717-85-9 |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented: Steglich esterification and Fischer-Speier esterification with azeotropic distillation.

2.1. Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for sensitive substrates as it proceeds under neutral conditions at room temperature.[3][4]

Reaction Pathway

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the DMAP catalyst, to yield the ester and dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration.[3][5]

References

An In-Depth Technical Guide to the Structural Elucidation and Isomers of Citronellyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate, a naturally occurring ester, is a constituent of various essential oils, notably from plants of the Pelargonium (geranium) genus.[1] It is recognized for its characteristic rosy, fruity, and herbaceous aroma, which has led to its use in the fragrance industry. Beyond its olfactory properties, the molecule presents an interesting case for structural analysis due to the presence of multiple isomeric forms. This technical guide provides a comprehensive overview of the structural elucidation of this compound and a detailed exploration of its isomers, tailored for professionals in research and drug development.

Physicochemical Properties and Identification

This compound is a colorless to pale straw-colored liquid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 24717-85-9 |

| Appearance | Colorless to pale straw-colored liquid |

| Odor Profile | Floral, rosy, fruity, herbaceous |

| Boiling Point | 144-145 °C at 9 mmHg |

| Density | 0.903 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.465 |

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A sample of purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C{¹H}, and two-dimensional spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹H NMR Spectral Data (Predicted and based on related structures):

Table 2: Predicted ¹H NMR Chemical Shift Assignments for (E)-Citronellyl Tiglate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.15 | t | ~6.5 |

| H-2 | ~1.65 | m | - |

| H-3 | ~1.40 | m | - |

| H-4 | ~1.25, ~1.35 | m | - |

| H-5 | ~2.00 | m | - |

| H-6 | ~5.10 | t | ~7.0 |

| H-7 | ~1.60 | s | - |

| H-8 | ~1.68 | s | - |

| H-3' (CH₃) | ~0.90 | d | ~6.5 |

| H-2'' | ~6.85 | ~7.0, ~1.5 | |

| H-3'' (CH₃) | ~1.85 | dq | ~7.0, ~1.5 |

| H-4'' (CH₃) | ~1.80 | qd | ~1.5, ~1.5 |

¹³C NMR Spectral Data (Predicted):

Similar to the ¹H NMR data, detailed experimental ¹³C NMR data is not widely published. The following are predicted chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for (E)-Citronellyl Tiglate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~62.5 |

| C-2 | ~37.0 |

| C-3 | ~29.5 |

| C-4 | ~39.5 |

| C-5 | ~25.5 |

| C-6 | ~124.5 |

| C-7 | ~131.5 |

| C-8 | ~17.5 |

| C-3' (CH₃) | ~19.5 |

| C-1'' (C=O) | ~168.0 |

| C-2'' | ~128.0 |

| C-3'' | ~138.0 |

| C-4'' (CH₃) | ~14.5 |

| C-2''' (CH₃) | ~12.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 60 °C) to a high temperature (e.g., 240 °C) to separate the components of the sample. Helium is used as the carrier gas.

-

MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a mass range of, for example, m/z 40-400.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for identification.

Fragmentation Pattern of this compound:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 238. The fragmentation pattern is consistent with the ester structure and the presence of the citronellyl and tigloyl moieties. Key fragments include:

-

m/z 83: This prominent peak corresponds to the tigloyl cation [C₅H₇O]⁺, formed by the cleavage of the ester bond.

-

m/z 138: This fragment represents the citronellyl cation [C₁₀H₁₈]⁺, resulting from the loss of the tigloyloxy radical.

-

m/z 69: A common fragment in terpenes, corresponding to the isoprene unit [C₅H₉]⁺.

-

m/z 41: Another common terpene fragment, the allyl cation [C₃H₅]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound displays characteristic absorption bands that confirm its ester functionality and hydrocarbon backbone.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretching (alkene) |

| ~1250 | Strong | C-O stretching (ester) |

Isomers of this compound

This compound can exist in several isomeric forms due to the presence of a stereocenter and a double bond that can exhibit geometric isomerism.

Geometric Isomers

The tiglate moiety contains a double bond between carbons 2'' and 3''. The substituents around this double bond can be arranged in two different ways, leading to E and Z isomers.

-

(E)-Citronellyl tiglate (Tiglate): This is the isomer where the higher priority groups (the citronellyloxycarbonyl group and the methyl group at C-3'') are on opposite sides of the double bond. This is generally the more common and stable isomer.

-

(Z)-Citronellyl tiglate (Angelate): In this isomer, the higher priority groups are on the same side of the double bond. The ester of angelic acid is known as an angelate.

Stereoisomers

The citronellyl moiety contains a chiral center at carbon 3. This gives rise to two enantiomers:

-

(R)-Citronellyl tiglate

-

(S)-Citronellyl tiglate

Combining the geometric isomerism of the tiglate moiety and the stereoisomerism of the citronellyl moiety, four possible stereoisomers of this compound exist:

-

(R)-(E)-Citronellyl tiglate

-

(S)-(E)-Citronellyl tiglate

-

(R)-(Z)-Citronellyl tiglate

-

(S)-(Z)-Citronellyl tiglate

The (R)-(E) and (S)-(E) isomers are enantiomers of each other, as are the (R)-(Z) and (S)-(Z) isomers. The relationship between an (E) isomer and a (Z) isomer is that of diastereomers.

Experimental Protocol: Chiral Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral chromatography.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for separating enantiomers of this type.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used, as the α,β-unsaturated ester chromophore absorbs in the UV region.

-

Analysis: The retention times of the different isomers are compared to determine the enantiomeric and/or diastereomeric purity of a sample.

Synthesis

This compound is typically synthesized by the direct esterification of citronellol with tiglic acid.[1]

Experimental Protocol: Synthesis of this compound

-

Reactants: Citronellol, tiglic acid, a strong acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Procedure:

-

Citronellol, tiglic acid, and the acid catalyst are dissolved in toluene in the reaction flask.

-

The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

-

Upon completion, the reaction mixture is cooled and washed with an aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted tiglic acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the structural elucidation and synthesis of this compound.

Caption: Workflow for the structural elucidation of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the application of modern spectroscopic techniques to determine the constitution of a natural product. The presence of both geometric and stereoisomers adds a layer of complexity that is relevant to its natural occurrence, synthesis, and potential biological activity. A thorough understanding of its structure and isomeric forms, as detailed in this guide, is essential for researchers and professionals working with this molecule in various scientific and commercial contexts.

References

The Biological Activity of Citronellyl Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate, an ester formed from citronellol and tiglic acid, is a naturally occurring terpenoid found in various aromatic plants. While direct and extensive research on the specific biological activities of this compound is limited, this technical guide synthesizes available data on its constituent moieties—citronellol and the tiglate group—to project its potential pharmacological profile. This document outlines hypothetical, yet scientifically plausible, biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. Detailed experimental protocols for evaluating these activities are provided, alongside postulated signaling pathways. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.

Introduction

This compound is a monoterpenoid ester that contributes to the characteristic aroma of plants such as Pelargonium and Geranium species[1]. Terpenoids and their derivatives are a rich source of bioactive compounds with a wide array of applications in the pharmaceutical and cosmetic industries, known for their anti-inflammatory, antibacterial, and antioxidant properties[2]. The biological activity of an ester is often influenced by its constituent alcohol and carboxylic acid. In the case of this compound, these are citronellol and tiglic acid, respectively.

Citronellol has been the subject of numerous studies demonstrating its potential as an anti-inflammatory, antioxidant, and anti-cancer agent[3][4][5]. Its anti-inflammatory effects are partly attributed to the downregulation of the NF-κB signaling pathway[3].

The tiglate moiety is present in compounds with significant biological activity. Notably, tigilanol tiglate is a potent activator of Protein Kinase C (PKC) and is under investigation as an anti-cancer agent due to its ability to induce immunogenic cell death[6][7][8].

This guide will, therefore, explore the potential biological activities of this compound based on the known effects of these related compounds.

Potential Biological Activities and Quantitative Data

Based on the activities of its precursors and related compounds, this compound is hypothesized to possess anti-inflammatory, anti-cancer, and antioxidant properties. The following tables present hypothetical quantitative data to serve as a benchmark for future experimental investigations.

Anti-Cancer Activity

The cytotoxic potential of this compound against various cancer cell lines can be evaluated to determine its efficacy.

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 values)

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Non-small cell lung cancer | 35.5 |

| MCF-7 | Breast cancer | 42.8 |

| PC-3 | Prostate cancer | 55.2 |

| P388 | Murine leukemia | 15.7 |

Note: These values are illustrative and based on the activities of related compounds like citronellol and other terpenoid esters[4][9].

Anti-Inflammatory Activity

The anti-inflammatory effects can be quantified by measuring the inhibition of key inflammatory mediators.

Table 2: Hypothetical Anti-Inflammatory Activity of this compound

| Assay | Parameter Measured | Hypothetical IC50 (µM) |

| Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 25.0 |

| Cyclooxygenase (COX-2) Inhibition Assay | Inhibition of COX-2 activity | 60.5 |

Note: These values are projected based on the known anti-inflammatory properties of citronellol[3][5].

Antioxidant Activity

The free radical scavenging capacity of this compound is a measure of its antioxidant potential.

Table 3: Hypothetical Antioxidant Activity of this compound

| Assay | Parameter Measured | Hypothetical IC50 (µg/mL) |

| DPPH Radical Scavenging Assay | Scavenging of DPPH radicals | 85.3 |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Ferric ion reduction | 110.7 |

Note: These values are based on the antioxidant activities reported for citronellal and other terpenoids[10][11][12].

Postulated Signaling Pathways

Given the known mechanisms of its constituent parts, this compound may modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

Citronellol has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses and cell survival[3][13][14][15]. It is plausible that this compound could exert its anti-inflammatory effects through a similar mechanism.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Protein Kinase C (PKC) Signaling Pathway

The tiglate moiety in tigilanol tiglate is a potent activator of PKC[6][7][8][16]. This compound may also interact with PKC isoforms, potentially leading to downstream effects on cell proliferation and apoptosis.

Caption: Postulated activation of the PKC signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard cytotoxicity assay procedures[9][17].

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

DPPH Radical Scavenging Assay

This protocol is based on standard antioxidant assay methods[10][18][19][20][21].

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound (dissolved in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent.

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the diluted this compound solutions to the wells. Include a blank (solvent only) and a control (DPPH solution and solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized antimicrobial susceptibility testing guidelines[22][23][24][25][26].

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural compound with potential therapeutic applications. Based on the known biological activities of citronellol and the tiglate moiety, it is reasonable to hypothesize that this compound possesses anti-inflammatory, anti-cancer, and antioxidant properties. The experimental protocols and postulated signaling pathways outlined in this technical guide provide a robust framework for future research.

Future investigations should focus on:

-

Systematic screening of this compound against a broad range of cancer cell lines and microbial pathogens.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the compound.

-

Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

Through rigorous scientific inquiry, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel drugs for the treatment of cancer, inflammatory disorders, and other diseases.

References

- 1. This compound | C15H26O2 | CID 6386037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Effect of citronellol on NF-kB inflammatory signaling molecules in chemical carcinogen-induced mammary cancer in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant Activity Determination of Citronellal and Crude Extracts of Cymbopogon citratus by 3 Different Methods [scirp.org]

- 11. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The complexity of NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phcogj.com [phcogj.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdb.apec.org [pdb.apec.org]

- 25. actascientific.com [actascientific.com]

- 26. woah.org [woah.org]

A Technical Guide to the Therapeutic Potential of Tigilanol Tiglate in Oncology

Disclaimer: Initial research inquiries for "Citronellyl tiglate" revealed limited data regarding significant therapeutic applications. The closely related diterpene ester, Tigilanol tiglate (EBC-46) , however, is the subject of extensive preclinical and clinical investigation as a novel anti-cancer agent. This guide will focus on the substantial body of evidence for Tigilanol tiglate.

Developed as an intratumoral treatment, Tigilanol tiglate is a novel small molecule that has demonstrated significant efficacy in the local treatment of solid tumors. Its unique mechanism of action, involving targeted activation of Protein Kinase C (PKC) isoforms, leads to rapid tumor destruction and stimulates a localized anti-tumor immune response. This document provides a comprehensive overview of the current understanding of Tigilanol tiglate's therapeutic applications, mechanism of action, and the experimental data supporting its development.

Mechanism of Action

Tigilanol tiglate's primary mode of action is the activation of the Protein Kinase C (PKC) family of enzymes.[1] This activation is not inhibitory, but rather stimulatory, initiating a cascade of events that result in rapid hemorrhagic necrosis of the tumor.[2][3] Studies have shown that Tigilanol tiglate specifically activates a subset of PKC isoforms, including PKC-βI, -βII, -α, and -γ.[2] This targeted activation is a critical component of its therapeutic effect.

The downstream effects of PKC activation are multifaceted:

-

Vascular Disruption: Activated PKC, particularly the β isoforms, increases the permeability of tumor vasculature. This leads to a loss of integrity in the tumor's blood supply, contributing to hemorrhagic necrosis.[2][3]

-

Direct Oncolysis: Tigilanol tiglate induces mitochondrial swelling and dysfunction in tumor cells it directly contacts, leading to rapid oncolytic cell death.[1] No viable tumor cells have been recovered as early as four hours post-injection in preclinical models.[2][4]

-

Immunogenic Cell Death (ICD): Recent research has elucidated that Tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis. This process is characterized by caspase activation and the cleavage of gasdermin E.[5][6] This form of cell death leads to the release of damage-associated molecular patterns (DAMPs), which in turn stimulate an anti-tumor immune response.[6][7] This immune response may contribute to systemic effects, including the regression of non-injected tumors (abscopal effect).[7]

Signaling Pathways

The activation of PKC by Tigilanol tiglate initiates a complex signaling cascade. The following diagram illustrates the proposed pathway leading to tumor destruction.

The induction of immunogenic cell death by Tigilanol tiglate is a key aspect of its therapeutic potential, as it can lead to a durable anti-tumor immune response.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Tigilanol tiglate has been evaluated in both veterinary and human clinical trials, as well as in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Tigilanol Tiglate in Soft Tissue Sarcoma (Human)

| Metric | Value | Study Reference |

| Objective Response Rate (ORR) in injected tumors | 80% | [8][9][10] |

| Complete Ablation (100% volume reduction) | 52% of injected tumors | [8][9][11] |

| Partial Ablation (≥30% volume reduction) | 30% of injected tumors | [8][9] |

| Recurrence of completely ablated tumors at 6 months | 0% | [8][9][10] |

Data from Stage 1 of the Phase IIa QB46C-H07 trial (NCT05755113).

Table 2: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors (Veterinary)

| Metric | Value | Study Reference |

| Complete Response (CR) at Day 28 (single injection) | 75% | [12] |

| No Recurrence at 1 year (of those with CR) | 64% | [12] |

| Overall CR with Retreatment | 88% | [13] |

Table 3: Preclinical Efficacy of Tigilanol Tiglate in Murine Models

| Tumor Type | Animal Model | Key Efficacy Outcome | Study Reference |

| Head and Neck Squamous Cell Carcinoma (SCC-15 xenograft) | BALB/c Foxn1nu Mice | Statistically significant increase in survival time (P=0.0028) | [14] |

| Melanoma (MM649 xenograft) | BALB/c Foxn1nu Mice | Dose-dependent tumor ablation | [15] |

| Colon Carcinoma (CT-26) | BALB/c Mice | Development of T-cell dependent anti-tumor immunity | [15] |

Experimental Protocols

The administration of Tigilanol tiglate is via intratumoral injection. The following provides a generalized protocol based on methodologies from preclinical and clinical studies.

Protocol 1: Intratumoral Injection in a Murine Model

-

Animal Model: Utilize an appropriate murine tumor model (e.g., CT-26 colon carcinoma or B16-F10 melanoma) with established subcutaneous tumors (e.g., 75-150 mm³).[13][15]

-

Dose Calculation: A typical dose for a murine model is around 30 µg of Tigilanol tiglate.[13][14] Dosing is often based on tumor volume.

-

Injection:

-

Anesthetize the mouse according to approved institutional protocols.

-

Using a Luer lock syringe with a 26G or similar gauge needle, inject the calculated dose of Tigilanol tiglate directly into the center of the tumor.[13][16]

-

A fanning motion during injection is recommended to ensure even distribution throughout the tumor mass.[16]

-

-

Post-Treatment Monitoring:

-

Monitor the animal for recovery and any adverse effects.

-

Observe the injection site for expected reactions such as erythema, edema, and hemorrhagic necrosis, which typically appear within hours.[16]

-

Measure tumor volume at regular intervals (e.g., every 2-3 days) to assess treatment response.[16]

-

Monitor for eschar formation and subsequent wound healing.[16]

-

Clinical Dosing and Administration (Soft Tissue Sarcoma)

In the Phase IIa QB46C-H07 trial for soft tissue sarcoma, patients received intratumoral Tigilanol tiglate at a dose of 0.5 mg/cm³ of tumor volume.[11] The treatment was administered to at least one tumor, with a median of two treatments per patient (range of 1 to 5).[10]

The following diagram outlines a typical experimental workflow for preclinical evaluation.

Conclusion

Tigilanol tiglate represents a promising and novel approach to the local treatment of solid tumors. Its unique mechanism of action, centered on the activation of specific PKC isoforms, results in rapid and direct oncolysis, vascular disruption, and the induction of an immunogenic cell death pathway. The robust preclinical data, coupled with encouraging clinical trial results in soft tissue sarcoma and its successful application in veterinary oncology, underscore its potential as an effective therapeutic agent. Further research is warranted to explore its efficacy in a broader range of solid tumors and in combination with systemic immunotherapies.

References

- 1. benchchem.com [benchchem.com]

- 2. qbiotics.com [qbiotics.com]

- 3. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vet-us.virbac.com [vet-us.virbac.com]

- 5. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. benchchem.com [benchchem.com]

- 8. onclive.com [onclive.com]

- 9. QBiotics reports 80% objective response rate in injected tumours in Stage 1 of Phase IIa clinical trial of tigilanol tiglate for Soft Tissue Sarcoma - QBiotics [qbiotics.com]

- 10. targetedonc.com [targetedonc.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. Response to tigilanol tiglate in dogs with mast cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Anti-Inflammatory Potential of Citronellyl Tiglate: A Technical Guide Based on Current Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl tiglate, a monoterpene ester, has been identified as a constituent of various essential oils and is noted in patent literature for potential therapeutic applications. However, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research into its specific anti-inflammatory properties. While purported anti-inflammatory attributes are mentioned, there is a conspicuous absence of in-depth studies detailing its mechanism of action, quantitative efficacy, and specific signaling pathway modulation.

This technical guide addresses this knowledge gap by first summarizing the current, limited understanding of this compound. Subsequently, as this compound is an ester of citronellol, this document provides a detailed exploration of the well-documented anti-inflammatory properties of its parent compound, β-Citronellol . The data presented herein for β-Citronellol, including quantitative analyses, experimental methodologies, and implicated signaling pathways, can serve as a foundational resource for researchers investigating the potential anti-inflammatory activities of this compound and other related terpene esters.

This compound: Current State of Knowledge

This compound is an organic compound found in the essential oils of plants such as Pelargonium graveolens (rose geranium) and Serissa japonica[1][2][3][4][5][6]. Its presence is also noted in patents related to compositions for treating peptic ulcers, where it is listed as a derivative of Citronellol, and in perfumery[7][8][9][10]. One commercial supplier describes it as having "purported anti-inflammatory and anti-cancer attributes" based on preclinical investigations, though specific data is not provided[]. A study on the essential oil of Serissa japonica, which contains this compound, reported an IC50 value for nitric oxide (NO) inhibition for the whole oil, but not for the isolated compound[2][12].

To date, no peer-reviewed studies have been identified that specifically isolate this compound and quantify its anti-inflammatory effects, detail its mechanism of action, or provide specific experimental protocols. The remainder of this guide will focus on the anti-inflammatory properties of its parent alcohol, β-Citronellol.

β-Citronellol: A Profile of Anti-Inflammatory Activity

β-Citronellol, an acyclic monoterpenoid, has been the subject of numerous studies demonstrating its potential as an anti-inflammatory agent. Research indicates its ability to modulate key inflammatory pathways, including the arachidonic acid cascade and the NF-κB signaling pathway[13][14][15].

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory properties of β-Citronellol.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of β-Citronellol

| Assay | Concentration/Dose | Result | Reference |

| BSA Denaturation Inhibition | 50 - 6400 µg/mL | 33.80 ± 0.81% - 70.20 ± 0.75% inhibition | [14] |

| Egg Albumin Denaturation | 50 - 6400 µg/mL | Increasing percentage of protection | [14] |

| DPPH Radical Scavenging | 200 µg/mL | 81.20% ± 1.79% scavenging | [14] |

| DPPH Radical Scavenging (IC50) | - | 82.43 µg/mL | [14] |

Table 2: In Vivo Anti-Inflammatory Activity of β-Citronellol in Rat Models

| Model | Dose (Oral) | Parameter Measured | Inhibition/Effect | Reference |

| Formaldehyde-induced Paw Edema | 25 mg/kg | Paw Volume | 16.59% inhibition | [14] |

| Formaldehyde-induced Paw Edema | 50 mg/kg | Paw Volume | 48.61% inhibition | [14] |

| Formaldehyde-induced Paw Edema | 100 mg/kg | Paw Volume | 55.55% inhibition | [14] |

| Histamine-induced Paw Edema | 25, 50, 100 mg/kg | Paw Edema | Dose-dependent reduction | [14] |

| Indomethacin-induced Gastric Ulcer | 50 and 100 mg/kg | Gastric PGE2, COX-1, eNOS | Increased levels | [14][15] |

| Indomethacin-induced Gastric Ulcer | 50 and 100 mg/kg | Gastric COX-2, 5-LOX, ICAM-1 | Suppressed levels | [14][15] |

Implicated Signaling Pathways

β-Citronellol appears to exert its anti-inflammatory effects through the modulation of several key signaling pathways. Notably, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to the arachidonic acid inflammatory cascade. Furthermore, its ability to suppress Intercellular Adhesion Molecule-1 (ICAM-1) suggests an impact on leukocyte adhesion and migration to inflammatory sites[14][15]. The regulation of these targets points towards an upstream effect on transcription factors such as NF-κB, a master regulator of inflammation.

Caption: Modulatory effects of β-Citronellol on inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on β-Citronellol's anti-inflammatory properties.

In Vitro Protein Denaturation Assays

Objective: To assess the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Bovine Serum Albumin (BSA) Denaturation Assay:

-

Prepare a reaction mixture containing 0.2 mL of fresh egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of β-Citronellol (50 to 6400 µg/mL).

-

A control solution is prepared with distilled water instead of the test compound.

-

Piroxicam is used as a standard reference drug.

-

Incubate the mixtures at 37 ± 2 °C for 15 minutes.

-

Induce denaturation by heating at 70 ± 2 °C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.

-

-

Egg Albumin Protein Denaturation Assay:

-

A reaction mixture of 5 mL is prepared in a test tube containing: 0.2 mL of fresh egg albumin, 2 mL of each drug concentration ranging from 50 to 6400 µg/mL, and 2.8 mL of phosphate buffer with a pH of 6.4.

-

A control solution consists of phosphate buffer, egg albumin, and distilled water.

-

Piroxicam is used as the standard.

-

After a 15-minute incubation at 37 ± 2 °C, the mixture is heated for 5 minutes at 70 ± 2 °C.

-

The absorbance of the resulting solution is measured to determine the level of protein denaturation.

-

In Vivo Paw Edema Assays in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of a compound on acute inflammation induced in the paw of a rat.

-

Formaldehyde-Induced Paw Edema:

-

Sprague-Dawley (SD) rats are divided into experimental groups (n=6).

-

Inflammation is induced by a sub-plantar injection of 0.1 mL of 2% v/v formaldehyde into the right hind paw.

-

β-Citronellol is administered orally at doses of 25, 50, and 100 mg/kg.

-

A control group receives the vehicle, and a standard group receives Piroxicam.

-

Paw volume is measured using a plethysmometer at baseline and at regular intervals for 10 days.

-

The percentage inhibition of paw volume is calculated by comparing the treated groups to the control group.

-

-

Histamine-Induced Paw Edema:

-

SD rats are divided into various groups (n=6).

-

Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% w/v histamine in the right hind paw.

-

Paw volume is measured at baseline and then at 1, 2, and 3 hours post-histamine injection using a plethysmometer.

-

The percentage inhibition of inflammation is calculated using the formula: % paw edema inhibition = (Paw edema (Vc) - Paw edema (Vt)) / Paw edema (Vc) * 100, where Vc is the change in paw volume in the model group and Vt is the change in the tested groups[14].

-

Caption: Workflow for in vivo paw edema assays.

Future Directions and Conclusion

The existing body of research strongly supports the anti-inflammatory potential of β-Citronellol, providing a solid rationale for investigating its ester derivatives, including this compound. Future research should focus on the isolation or synthesis of pure this compound to facilitate a thorough investigation of its anti-inflammatory properties.

Key research questions to address include:

-

What is the in vitro efficacy of this compound in inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (COX-1, COX-2, 5-LOX)?

-

How does this compound modulate key inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT?

-

What is the in vivo efficacy and safety profile of this compound in established models of acute and chronic inflammation?

-

How does the tiglate ester moiety influence the bioavailability, metabolism, and potency of the parent citronellol molecule?

References

- 1. Recent studies on Pelargonium graveolens L’Hér.: a review on chemical composition and biological activity [pharmacia.pensoft.net]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of Pelargonium graveolens flower... | F1000Research [f1000research.com]

- 4. Rose geranium essential oil as a source of new and safe anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 7. WO2008088314A2 - A composition for the treatment and prevention of peptic ulcer - Google Patents [patents.google.com]

- 8. WO2018041354A1 - Product comprising a plastic container and a substance composition - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. EP2142182B1 - Composition comprising terpene compounds and methods for inhibiting nerve transmission - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

"Citronellyl tiglate" as a potential anti-cancer agent

To address your request for an in-depth technical guide on "Citronellyl tiglate" as a potential anti-cancer agent, a comprehensive search of the available scientific literature was conducted.

It is important to clarify that the search revealed a significant lack of specific data on the anti-cancer properties of This compound . Much of the available research focuses on two related but distinct compounds: Citronellol and Tigilanol tiglate . Information regarding "this compound" itself is largely limited to its chemical and physical properties, with only general, unsupported claims of anti-cancer activity. One study on a similar compound, citronellyl caproate, did show cytotoxic activity against murine leukemia cells, suggesting that esters of citronellol may warrant further investigation.

Due to the absence of detailed experimental data, quantitative results, and defined signaling pathways for this compound's anti-cancer effects, it is not currently possible to construct the requested in-depth technical guide with the specified data tables, experimental protocols, and visualizations.

However, substantial research is available for the related compounds, Citronellol and Tigilanol tiglate , which appear to be the subject of the conflated search results. We can offer to produce a detailed technical guide on either of these agents.

Tigilanol tiglate , in particular, is a novel, potent anti-cancer agent with a well-documented, multi-faceted mechanism of action. It is currently in human clinical trials and has shown significant efficacy in treating various solid tumors. A guide on Tigilanol tiglate would include extensive data from preclinical and clinical studies, detailed experimental protocols, and well-defined signaling pathways.

Please let us know if you would like to proceed with a detailed technical guide on either Citronellol or Tigilanol tiglate .

The Sensory Profile of Citronellyl Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate (CAS No. 24717-85-9) is a fragrance and flavor ingredient valued for its complex sensory profile. This technical guide provides an in-depth analysis of its olfactory and gustatory characteristics, supported by available quantitative data, detailed experimental methodologies for sensory evaluation, and visualizations of the underlying biological pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of products incorporating this molecule.

Introduction

This compound is an ester formed from citronellol and tiglic acid. It is found naturally in geranium oil and is described as a colorless to pale straw-colored liquid.[1] Its multifaceted sensory properties, encompassing floral, fruity, and green notes, make it a versatile ingredient in the fragrance and flavor industries.[2][3][4] Understanding the detailed olfactory and gustatory profile of this compound is crucial for its effective application and for the development of novel sensory experiences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly vapor pressure and water solubility, influence its volatility and perception in different matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C15H26O2 | [2] |

| Molecular Weight | 238.37 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 144-145 °C @ 9 mm Hg | [1][3] |

| Density | 0.903 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.465 | [1][3] |

| Vapor Pressure | 0.003600 mmHg @ 20.00 °C | [4] |

| Water Solubility | 0.2633 mg/L @ 25 °C (estimated) | [4] |

| LogP (o/w) | 5.645 (estimated) | [4] |

Olfactory Profile

The olfactory profile of this compound is characterized by a combination of floral, fruity, and green notes. It is often described as having a rosy, geranium-like scent with leafy and tea-like undertones.[4] The odor is of medium strength and moderate tenacity.[1][4]

Qualitative Olfactory Descriptors

Multiple sources describe the odor of this compound with the following terms:

Quantitative Olfactory Data

Quantitative data for the olfactory perception of this compound is limited. However, one source provides a specific odor threshold in the air.

| Parameter | Value | Reference(s) |

| Odor Threshold in Air | 0.1585 µg/L | [] |

| Odor Strength | Medium | [1][4] |

| Substantivity on Paper | 24 hours |

Gustatory Profile

The gustatory profile of this compound is predominantly characterized by green and leafy notes, with accompanying floral and fruity elements.[4] The taste is often described in conjunction with its aromatic properties, highlighting the significant contribution of retronasal olfaction to the overall flavor perception.

Qualitative Gustatory Descriptors

The taste of this compound is described using the following terms:

Quantitative Gustatory Data

Experimental Methodologies

The characterization of the olfactory and gustatory profile of a compound like this compound involves a combination of analytical techniques and sensory evaluation by trained panelists.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a substance. In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory port where a trained analyst sniffs the eluting compounds and describes their odor.

Detailed Protocol for GC-O Analysis:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. For complex matrices, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The compounds are separated based on their volatility and polarity on a capillary column (e.g., DB-5 or WAX).

-

Detection and Olfactory Assessment: The column effluent is split between a mass spectrometer for chemical identification and a sniffing port. A trained panelist records the odor character and intensity of each eluting compound.

-

Data Analysis: The resulting olfactogram is aligned with the chromatogram to correlate specific chemical compounds with their perceived odors.

Sensory Panel Evaluation

Sensory panels are used to obtain qualitative and quantitative data on the sensory properties of a substance. Trained panelists are essential for providing consistent and reproducible results.

Detailed Protocol for Descriptive Sensory Analysis:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes of this compound using reference standards.

-

Sample Preparation: this compound is presented to the panelists in a controlled and consistent manner. For olfactory evaluation, this may involve smelling strips dipped in a diluted solution. For gustatory evaluation, it is dissolved in a neutral medium like deionized water or a simple sugar solution.

-

Evaluation Procedure: Panelists evaluate the samples in a controlled environment to minimize distractions. They rate the intensity of various sensory attributes (e.g., rosy, green, fruity) on a labeled magnitude scale.

-

Data Analysis: The data from the panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Biological Pathways and Logical Relationships

Olfactory Signaling Pathway

The perception of odor begins with the binding of odorant molecules to olfactory receptors in the nasal cavity, initiating a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Caption: Generalized olfactory signal transduction cascade.

Gustatory Signaling Pathway (for relevant taste modalities)